N-(5-chloro-2-methylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide
Description
N-(5-chloro-2-methylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a synthetic compound featuring a benzo[d]isothiazol-3-one core modified with a propanamide linker and a 5-chloro-2-methylphenyl substituent. This structure combines a sulfonamide-like moiety (1,1-dioxido group) with an aromatic system, enabling interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c1-11-6-7-12(18)10-14(11)19-16(21)8-9-20-17(22)13-4-2-3-5-15(13)25(20,23)24/h2-7,10H,8-9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGXHBLRNWDOEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Benzoisothiazol-3-one Derivatives
The benzo[d]isothiazol-3-one scaffold is a common feature in several bioactive compounds. Key structural analogs include:
Key Observations :
- Sulfonation Status: The 1,1-dioxido group (sulfonated) enhances polarity and hydrogen-bonding capacity compared to non-sulfonated analogs like Compound 13. This may improve solubility and target binding .
- Linker Modifications : Propanamide linkers (as in the target compound) may offer conformational flexibility compared to shorter acetamide or rigid acetonitrile groups .
Anticancer Activity
Anti-Inflammatory Activity
Antimicrobial Activity
- Acetate Derivatives (3a–g) : Broad-spectrum activity against Gram-positive (e.g., S. aureus) and Gram-negative bacteria (e.g., E. coli), with MIC values ranging from 8–64 µg/mL .
- Structural Influence : Larger aryl groups (e.g., pentyl in 3g) reduced activity, implying steric hindrance limits target engagement .
- Target Compound : The chloro and methyl groups may optimize bacterial membrane penetration without excessive steric bulk.
Q & A
Q. What are the optimized synthetic pathways for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, starting with thiazole derivatives and amide coupling. Key steps include cyclization of benzo[d]isothiazol-3(2H)-one and subsequent nucleophilic substitution. Reaction conditions significantly impact outcomes:
- Solvent choice : Methanol or ethanol improves solubility of intermediates, while DMF facilitates coupling reactions .
- Catalysts : Raney nickel enhances hydrogenation efficiency in reductive steps .
- Temperature : Controlled heating (60–80°C) minimizes side reactions during cyclization .
Purification via column chromatography or recrystallization (e.g., CH3OH) ensures >95% purity. TLC and HPLC monitor reaction progress .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- 1H/13C NMR : Confirm regiochemistry of the chloro-methylphenyl group and benzoisothiazolone ring. Aromatic protons appear at δ 7.2–8.1 ppm, while the propanamide chain shows signals at δ 2.5–3.5 ppm .
- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfone vibrations (S=O at ~1150–1300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 407.05) .
- HPLC : Quantifies purity (>98% achieved with C18 reverse-phase columns) .
Q. What are the compound’s stability profiles under standard laboratory conditions?
- Thermal stability : Decomposes above 200°C, per thermogravimetric analysis (TGA).
- Light sensitivity : Store in amber vials to prevent photodegradation of the sulfone group .
- Hydrolytic stability : Stable in neutral pH but degrades under strong acidic/basic conditions (e.g., t1/2 <24 hrs at pH 2 or 12) .
Advanced Research Questions
Q. How does the compound interact with biological targets (e.g., PFOR enzyme), and what methodologies validate these interactions?
- Molecular Docking : Computational models (AutoDock Vina) predict strong binding to the PFOR enzyme’s active site (ΔG ≈ -9.2 kcal/mol), driven by hydrogen bonding with Arg448 and hydrophobic interactions with the benzoisothiazolone core .
- Enzyme Assays : Dose-dependent inhibition of PFOR activity (IC50 = 1.8 μM) confirmed via NADH oxidation assays .
- Mutagenesis Studies : Arg448Ala mutation reduces binding affinity by >50%, validating computational predictions .
Q. How can structural modifications enhance bioactivity or resolve contradictions in reported data?
- Halogen Substitution : Replacing Cl with F (e.g., N-(5-fluoro-2-methylphenyl) analog) improves antimicrobial activity (MIC reduced from 8 μg/mL to 2 μg/mL) but reduces anticancer potency .
- Ring Variations : Replacing benzoisothiazolone with benzoxazole decreases PFOR inhibition (IC50 >10 μM), highlighting the sulfone group’s critical role .
- Propanamide Chain : Methylation at the α-position increases metabolic stability (t1/2 in liver microsomes: 45 min vs. 12 min for parent compound) .
Q. What experimental strategies address discrepancies in biological activity across studies?
- Standardized Assays : Use identical cell lines (e.g., HepG2 for anticancer studies) and protocols (e.g., MTT assay at 48 hrs) to minimize variability .
- Metabolite Profiling : LC-MS identifies active metabolites (e.g., hydrolyzed propanamide derivatives) that may contribute to observed effects .
- Orthogonal Validation : Confirm antimicrobial activity via both agar diffusion (zone of inhibition) and broth microdilution (MIC) methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
